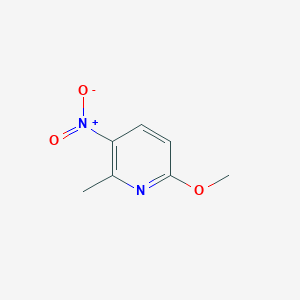

6-Methoxy-2-methyl-3-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxy-2-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-6(9(10)11)3-4-7(8-5)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJQJZOENXJWIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90282313 | |

| Record name | 6-Methoxy-2-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5467-69-6 | |

| Record name | 5467-69-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-2-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-Methoxy-2-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 6-Methoxy-2-methyl-3-nitropyridine, a substituted nitropyridine with potential applications in chemical synthesis and drug discovery. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by consolidating available data on its physical characteristics and outlining relevant experimental workflows.

Core Physical and Chemical Properties

This compound is a solid, yellow crystalline substance at room temperature. A summary of its key physical and chemical properties is presented in the table below. It is important to note that while some properties have been determined experimentally for related compounds, much of the available data for this compound is based on computational models.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | PubChem[1] |

| Molecular Weight | 168.15 g/mol | PubChem[1], ChemScene[2] |

| Appearance | Solid | CymitQuimica[3] |

| Purity | ≥98% | ChemScene[2] |

| Melting Point | No experimental data available | |

| Boiling Point | No experimental data available | |

| Density | No experimental data available | |

| Solubility | No experimental data available | |

| LogP (calculated) | 1.30682 | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 65.26 Ų | ChemScene[2] |

| Hydrogen Bond Acceptors | 4 | ChemScene[2] |

| Hydrogen Bond Donors | 0 | ChemScene[2] |

| Rotatable Bonds | 2 | ChemScene[2] |

| CAS Number | 5467-69-6 | PubChem[1], ChemScene[2] |

Experimental Protocols

Determination of Melting Point

A calibrated digital melting point apparatus would be utilized. A small, powdered sample of this compound would be packed into a capillary tube to a height of 2-3 mm. The tube would be placed in the apparatus, and the temperature would be increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The melting range would be recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound can be made. The molecule contains a polar nitro group and a methoxy group, as well as a less polar methyl group and pyridine ring. Therefore, it is expected to have low to moderate solubility in polar protic solvents like water and ethanol, and higher solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as chlorinated solvents like dichloromethane and chloroform.

Synthesis Workflow

The synthesis of this compound can be achieved through a multi-step process. A general workflow, based on synthetic routes for similar nitropyridine derivatives, is outlined below. This process typically involves the nitration of a pyridine precursor followed by functional group manipulations.

Caption: A generalized synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activity or implication of this compound in any particular signaling pathways. However, the nitropyridine scaffold is a common motif in medicinal chemistry, and related compounds have been investigated for a variety of biological activities. Further research is required to elucidate the specific biological functions, if any, of this particular compound.

References

6-Methoxy-2-methyl-3-nitropyridine chemical structure

An In-depth Technical Guide to 6-Methoxy-2-methyl-3-nitropyridine

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of this compound, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development.

Chemical Structure and Identifiers

This compound is a heterocyclic aromatic compound. The pyridine ring is substituted with a methoxy group at position 6, a methyl group at position 2, and a nitro group at position 3.

Structure:

Chemical Identifiers [1][2][3]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 5467-69-6 |

| Molecular Formula | C₇H₈N₂O₃ |

| SMILES | CC1=C(C=CC(=N1)OC)--INVALID-LINK--[O-] |

| InChI | InChI=1S/C7H8N2O3/c1-5-6(9(10)11)3-4-7(8-5)12-2/h3-4H,1-2H3 |

| InChIKey | GSJQJZOENXJWIP-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Data

This section summarizes the key quantitative data for this compound.

Table of Properties

| Property | Value | Reference |

| Molecular Weight | 168.15 g/mol | [1][2][3] |

| Monoisotopic Mass | 168.05349212 Da | [1] |

| Appearance | Solid | [2] |

| Purity | Commercially available as ≥98% | [3] |

| Melting Point | Data not available. For comparison, the related compound 2-Chloro-6-methoxy-3-nitropyridine has a melting point of 78-80 °C. | [4] |

| Topological Polar Surface Area | 67.9 Ų | [1] |

| XLogP3 | 1.4 | [1] |

Spectroscopic Data

| Technique | Data | Reference |

| Mass Spectrometry (GC-MS) | Major m/z fragments: 168 (M+), 167, 151 | [1] |

| ¹³C NMR | Spectrum available, but specific peak data not publicly listed. | [1] |

| ¹H NMR (Predicted) | Based on the structure, the following peaks are expected: a singlet for the methyl protons (~2.5 ppm), a singlet for the methoxy protons (~4.0 ppm), and two doublets in the aromatic region for the pyridine ring protons (~7.0-8.5 ppm). | |

| Infrared (IR) Spectroscopy (Predicted) | Expected characteristic absorption bands include: C-H stretching (aromatic and aliphatic) ~2850-3100 cm⁻¹, asymmetric and symmetric NO₂ stretching ~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹, C=N and C=C stretching in the aromatic ring ~1400-1600 cm⁻¹, and C-O stretching (ether) ~1000-1300 cm⁻¹. |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The most direct proposed synthesis involves the reaction of 6-Chloro-2-methyl-3-nitropyridine with sodium methoxide. The electron-withdrawing nitro group at the 3-position activates the chlorine atom at the 6-position for nucleophilic substitution.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from methodologies used for the synthesis of similar methoxypyridine derivatives.[5]

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the solution until the sodium methoxide is fully dissolved.

-

-

Addition of Reactant:

-

To the methanolic sodium methoxide solution, add 6-Chloro-2-methyl-3-nitropyridine (1.0 equivalent) portion-wise.

-

The addition may be exothermic; maintain the temperature with an ice bath if necessary.

-

-

Reaction:

-

After the addition is complete, heat the reaction mixture to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by pouring the mixture into cold water.

-

A solid precipitate of the product should form. If not, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).

-

If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

If extraction is performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure this compound.

-

Biological Activity and Applications

There is limited specific information in the public domain regarding the biological activity of this compound. However, the nitropyridine scaffold is a common feature in compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[6] Methoxy-substituted heterocyclic compounds have also shown diverse pharmacological effects.[7][8]

Given its structure, this compound is a valuable intermediate for chemical synthesis. The nitro group can be reduced to an amine, providing a key precursor for the synthesis of more complex molecules, such as diamino-pyridines, which are used in the development of pharmaceuticals and dyes.[9][10]

Potential Derivatization Workflow

The synthetic utility of this compound can be illustrated by its potential for further chemical modification, particularly the reduction of the nitro group.

Conclusion

This compound is a well-characterized chemical entity with established physical and spectroscopic properties. While specific biological activity data is sparse, its structural motifs suggest potential for investigation in drug discovery programs. Its primary role is that of a versatile synthetic intermediate, particularly for accessing amino-pyridine derivatives, which are important building blocks in the synthesis of functional materials and pharmaceutically active compounds. The proposed synthetic protocol offers a reliable method for its preparation in a laboratory setting.

References

- 1. This compound | C7H8N2O3 | CID 230475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Chloro-6-methoxy-3-nitropyridine 98 38533-61-8 [sigmaaldrich.com]

- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides [mdpi.com]

- 8. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride | 83732-72-3 | Benchchem [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 6-Methoxy-2-methyl-3-nitropyridine (CAS: 5467-69-6)

Abstract: This whitepaper provides a comprehensive technical overview of 6-Methoxy-2-methyl-3-nitropyridine, CAS number 5467-69-6. It is a functionalized pyridine derivative recognized for its role as a versatile intermediate in organic synthesis. This document details its physicochemical properties, spectral data, synthesis strategies, and key chemical transformations. Emphasis is placed on its application as a building block in the development of pharmaceutical and agrochemical compounds, supported by detailed experimental protocols for its core reactions. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and chemical development.

Chemical and Physical Properties

This compound is a substituted pyridine ring featuring a methoxy group at the 6-position, a methyl group at the 2-position, and a nitro group at the 3-position.[1] Typically appearing as a solid, its structural characteristics make it a valuable precursor in various synthetic pathways.[1][2] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 5467-69-6 | [3][4] |

| Molecular Formula | C₇H₈N₂O₃ | [2][3][4] |

| Molecular Weight | 168.15 g/mol | [2][3][4] |

| Appearance | Solid | [2] |

| Purity | ≥98% | [4] |

| XLogP3 | 1.4 | [3] |

| Topological Polar Surface Area (TPSA) | 65.26 Ų | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Rotatable Bonds | 2 | [4] |

| Synonyms | 6-Methoxy-3-nitro-2-picoline, 2-Methoxy-5-nitro-6-picoline | [1][2][3] |

Spectral Information

Spectroscopic analysis is crucial for the identification and characterization of this compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Data Type | Description | Source(s) |

| ¹³C NMR | Spectral data is available in public databases such as PubChem. | [3] |

| GC-MS | Gas Chromatography-Mass Spectrometry data is available from the NIST Mass Spectrometry Data Center. | [3] |

Synthesis and Manufacturing

The synthesis of this compound, like many nitropyridine derivatives, typically involves the regioselective nitration of a corresponding pyridine precursor. The electron-donating properties of the methoxy and methyl groups influence the position of nitration on the pyridine ring.

Caption: General synthesis pathway for this compound.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the electron-withdrawing nitro group. This functional group is an excellent precursor to an amino group, making its reduction a pivotal transformation. This conversion unlocks access to a wide range of substituted 3-aminopyridine derivatives, which are significant scaffolds in medicinal chemistry.

Caption: Reduction of the nitro group to form the corresponding amine.

Experimental Protocols

The reduction of the nitro group is the most frequently cited and critical reaction for this compound. Below are detailed protocols for this transformation using two common methodologies.

Protocol 1: Reduction via Catalytic Hydrogenation

This protocol is a widely used and effective method for the reduction of nitroarenes, offering high yields and clean reaction profiles under mild conditions.[5]

Materials:

-

This compound

-

10% Palladium on activated carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH), reagent grade

-

Hydrogen (H₂) gas supply

-

Inert gas (Nitrogen or Argon)

-

Filtration agent (e.g., Celite®)

Procedure:

-

In a hydrogenation flask, dissolve this compound in a suitable solvent (e.g., Methanol).

-

Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol%).

-

Seal the flask and purge the system with an inert gas (N₂ or Ar) to remove air.

-

Introduce hydrogen gas into the flask, typically at atmospheric pressure or slightly above, using a balloon or a dedicated hydrogenation apparatus.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, purge the flask again with inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the solvent used in the reaction.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude 6-Methoxy-2-methylpyridin-3-amine.

-

Purify the product as necessary, typically by recrystallization or column chromatography.

Caption: Experimental workflow for the reduction of this compound.

Protocol 2: Reduction using Stannous Chloride (SnCl₂)

This method, adapted from a procedure for a structurally similar compound, is effective for nitro group reductions in acidic media.[6]

Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (for neutralization)

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction

Procedure:

-

To concentrated HCl, add this compound at room temperature with stirring.

-

Cool the resulting solution to 10-15°C in an ice bath.

-

Slowly add stannous chloride dihydrate in portions, ensuring the temperature remains controlled.

-

After the addition is complete, heat the reaction mixture to 35-40°C and stir for 5-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then carefully neutralize it by the slow addition of a concentrated NaOH solution, keeping the mixture cool in an ice bath.

-

Once the pH is basic (pH > 8), extract the aqueous layer multiple times with an organic solvent like Ethyl Acetate or DCM.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization.

Applications in Research and Drug Development

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules.[1] The reduction product, 6-methoxy-2-methylpyridin-3-amine, is a particularly valuable building block. Substituted aminopyridines are prevalent motifs in a vast array of biologically active compounds. Its utility spans several areas:

-

Pharmaceuticals: It serves as a precursor for synthesizing active pharmaceutical ingredients (APIs). The amino-pyridine core is found in drugs targeting a range of conditions.[7]

-

Agrochemicals: The compound is used in the development of new pesticides and herbicides.[1][7]

-

Materials Science: Functionalized pyridines can possess unique electronic properties, making them candidates for use in organic electronics or as specialized dyes.[8]

Safety and Handling

As with many nitroaromatic compounds, this compound should be handled with care. Users should consult the Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[9]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[9][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.[9][11]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[12]

References

- 1. CAS 5467-69-6: 6-Methoxy-3-nitro-2-picoline | CymitQuimica [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C7H8N2O3 | CID 230475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. Buy 3-Methoxy-6-methyl-2-nitropyridine | 24015-98-3 [smolecule.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

In-Depth Technical Guide: 6-Methoxy-2-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methoxy-2-methyl-3-nitropyridine, a substituted nitropyridine with potential applications as a chemical intermediate in organic synthesis, particularly in the development of novel bioactive molecules. This document consolidates available data on its chemical identity, physicochemical properties, and key synthetic considerations. While this compound is cataloged and available from various chemical suppliers, detailed experimental protocols and extensive biological activity data in peer-reviewed literature are limited, suggesting its status as a relatively underexplored building block. This guide aims to equip researchers with the foundational knowledge required for its handling, characterization, and potential application in synthetic chemistry and drug discovery programs.

Chemical Identity and Synonyms

This compound is a heterocyclic aromatic compound. For clarity and comprehensive literature searching, a compilation of its synonyms and identifiers is essential.

| Identifier Type | Value | Citation |

| IUPAC Name | This compound | [1] |

| CAS Number | 5467-69-6 | [1][2] |

| Molecular Formula | C₇H₈N₂O₃ | [1][2][3] |

| Molecular Weight | 168.15 g/mol | [1][2][3] |

| Synonyms | 6-Methoxy-3-nitro-2-picoline, 2-Methoxy-5-nitro-6-picoline, Pyridine, 6-methoxy-2-methyl-3-nitro- | [1][3] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its application in experimental settings, influencing factors such as solubility, stability, and reactivity.

| Property | Value | Citation |

| Appearance | Solid | [3] |

| Purity | ≥98% (typical) | [2] |

| Storage Temperature | 4°C | [2] |

| Topological Polar Surface Area (TPSA) | 65.26 Ų | [2] |

| logP | 1.30682 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available scientific literature, general principles of nitropyridine chemistry provide a basis for its synthesis and predicted reactivity.

General Synthetic Approaches for Nitropyridines

The synthesis of nitropyridines often involves the direct nitration of the pyridine ring. However, this reaction is generally feasible only with pyridines containing electron-donating substituents, as the pyridine ring itself is electron-deficient and thus deactivated towards electrophilic aromatic substitution.[4]

An alternative and widely used method for the synthesis of 3-nitropyridines involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium ion, which then undergoes a[5][6] sigmatropic shift to yield the 3-nitro derivative.[4][6][7]

For substituted pyridines, such as the precursor to the title compound, the regioselectivity of nitration is influenced by the directing effects of the existing substituents.

Potential Reactivity of this compound

The chemical behavior of this compound is dictated by its functional groups: the nitro group, the methoxy group, and the methyl group on the pyridine core.

-

Reduction of the Nitro Group: The nitro group is readily reducible to an amino group. This transformation is a common strategy in the synthesis of biologically active molecules. For instance, the related compound, 2-amino-6-methoxy-3-nitropyridine, is reduced to 2,3-diamino-6-methoxypyridine, a key intermediate in the synthesis of various pharmaceutical compounds.[8] This suggests that this compound could serve as a precursor to 3-amino-6-methoxy-2-methylpyridine.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic attack. The nitro group itself can sometimes act as a leaving group in SNAr reactions, particularly when activated by other electron-withdrawing groups.[5] Reactions of 2-methyl-3-nitropyridines with thiolate anions have been shown to proceed via SNAr with the substitution of the nitro group.[5]

-

Reactions of the Methyl Group: The methyl group at the 2-position of the pyridine ring can exhibit acidity, and this is enhanced by the presence of the electron-withdrawing nitro group. This allows for condensation reactions with aldehydes to form styrylpyridines.[5]

A logical workflow for the potential synthetic utility of this compound is depicted below, based on the known reactivity of related nitropyridines.

Biological Activity and Applications in Drug Discovery

Currently, there is a lack of published data on the specific biological activities of this compound. Its primary role appears to be that of a chemical intermediate. The broader class of nitropyridines is of significant interest in medicinal chemistry, with various derivatives being investigated for a range of therapeutic applications.[9]

The structural motifs present in this compound are found in various biologically active compounds. The aminopyridine scaffold, which can be accessed via reduction of the nitro group, is a common feature in many pharmaceuticals.

Given its structure, this compound could be a valuable starting material for the synthesis of compound libraries for screening in various disease areas. The functional groups offer handles for diverse chemical modifications, allowing for the exploration of structure-activity relationships.

Experimental Protocols

Hypothetical Experimental Protocol: Reduction of the Nitro Group

This protocol is illustrative and based on the reduction of the related compound 2-amino-6-methoxy-3-nitropyridine.[8] Researchers should conduct their own optimization and safety assessments.

-

Reaction Setup: To a solution of concentrated hydrochloric acid, add this compound (1.0 eq) at room temperature with stirring.

-

Addition of Reducing Agent: Cool the resulting solution to 15°C and slowly add stannous chloride dihydrate (2.0 eq).

-

Reaction: Heat the reaction mixture to 35–40°C and stir for 5–6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 20°C and stir for one hour. The product, 3-amino-6-methoxy-2-methylpyridine dihydrochloride, may precipitate and can be isolated by filtration.

-

Purification: The crude product can be further purified by recrystallization or chromatography as needed.

Conclusion

This compound is a readily available chemical intermediate with significant potential for use in synthetic and medicinal chemistry. While its own biological activity remains to be characterized, its structural features make it a valuable precursor for the synthesis of more complex molecules, particularly substituted aminopyridines. The lack of extensive literature on this specific compound presents an opportunity for researchers to explore its reactivity and potential applications in the development of novel therapeutics and other functional materials. This guide provides a foundational understanding to facilitate such future investigations.

References

- 1. This compound | C7H8N2O3 | CID 230475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chempanda.com [chempanda.com]

- 5. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles [mdpi.com]

- 6. [PDF] Nitropyridines: Synthesis and reactions | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

Characterization of 6-Methoxy-3-nitro-2-picoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for 6-Methoxy-3-nitro-2-picoline (CAS No: 5467-69-6). Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide also includes predicted data and information from closely related analogs to provide a thorough understanding of its chemical properties.

Chemical and Physical Properties

6-Methoxy-3-nitro-2-picoline, also known as 6-methoxy-2-methyl-3-nitropyridine, is a solid organic compound. Its fundamental properties are summarized in the table below.[1][2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂O₃ | [1][2] |

| Molecular Weight | 168.15 g/mol | [1][2] |

| CAS Number | 5467-69-6 | [1][2] |

| Appearance | Solid | [3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 6-Methoxy-3-nitro-2-picoline, 2-Methoxy-5-nitro-6-picoline | [1] |

Spectral Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and methoxy group protons. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating methoxy group.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The PubChem database confirms the existence of a ¹³C NMR spectrum for this compound.[1]

Table 1: Predicted ¹H and ¹³C NMR Data for 6-Methoxy-3-nitro-2-picoline

Disclaimer: The following data are predicted based on standard chemical shift values and data from similar structures. Actual experimental values may vary.

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic-H | 7.5 - 8.5 | Doublet | 1H | H-4 |

| Aromatic-H | 6.8 - 7.5 | Doublet | 1H | H-5 |

| Methoxy-H | ~3.9 | Singlet | 3H | -OCH₃ |

| Methyl-H | ~2.5 | Singlet | 3H | -CH₃ |

| ¹³C NMR | δ (ppm) | Assignment |

| Aromatic-C | 160 - 165 | C-6 (C-O) |

| Aromatic-C | 150 - 155 | C-2 (C-CH₃) |

| Aromatic-C | 135 - 145 | C-3 (C-NO₂) |

| Aromatic-C | 130 - 135 | C-4 |

| Aromatic-C | 110 - 115 | C-5 |

| Methoxy-C | 55 - 60 | -OCH₃ |

| Methyl-C | 20 - 25 | -CH₃ |

Infrared (IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 2: Expected FT-IR Absorption Bands for 6-Methoxy-3-nitro-2-picoline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| 1600 - 1580 | Strong | N-O asymmetric stretch (NO₂) |

| 1550 - 1450 | Strong | C=C stretch (aromatic ring) |

| 1360 - 1340 | Strong | N-O symmetric stretch (NO₂) |

| 1250 - 1200 | Strong | C-O-C asymmetric stretch |

| 1050 - 1000 | Strong | C-O-C symmetric stretch |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound. The PubChem database indicates the availability of GC-MS data, with major peaks observed at m/z 168, 167, and 151.[1]

Table 3: Predicted Mass Spectrometry Fragmentation for 6-Methoxy-3-nitro-2-picoline

| m/z | Ion Fragment | Interpretation |

| 168 | [C₇H₈N₂O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 153 | [C₆H₅N₂O₃]⁺˙ | Loss of •CH₃ |

| 138 | [C₇H₈N₂O]⁺˙ | Loss of NO₂ |

| 122 | [C₇H₈N₂]⁺˙ | Loss of OCH₃ and O |

| 108 | [C₆H₆NO]⁺ | Loss of NO₂ and CH₂ |

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of 6-Methoxy-3-nitro-2-picoline, based on established chemical methodologies and procedures for analogous compounds.

Proposed Synthesis of 6-Methoxy-3-nitro-2-picoline

A potential synthetic route to 6-Methoxy-3-nitro-2-picoline starts from 2-chloro-6-methoxypyridine. This proposed multi-step synthesis is illustrated in the workflow diagram below.

Step 1: Nitration of 2-Chloro-6-methoxypyridine

-

To a stirred solution of concentrated sulfuric acid, cool to 0°C.

-

Slowly add 2-chloro-6-methoxypyridine while maintaining the temperature below 10°C.

-

Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, keeping the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution).

-

The resulting precipitate, 2-chloro-6-methoxy-3-nitropyridine, is collected by filtration, washed with water, and dried.

Step 2: Methylation of 2-Chloro-6-methoxy-3-nitropyridine (Proposed) This step is a proposed method as a direct established protocol was not found. It would require optimization.

-

Method A (Organocuprate): Prepare a solution of 2-chloro-6-methoxy-3-nitropyridine in an appropriate anhydrous solvent (e.g., THF) and cool to a low temperature (e.g., -78°C). Add a Gilman reagent, such as lithium dimethylcuprate ((CH₃)₂CuLi), dropwise. Allow the reaction to proceed at low temperature before warming to room temperature. Quench the reaction with a saturated aqueous ammonium chloride solution and extract the product.

-

Method B (Cross-Coupling): In a reaction vessel under an inert atmosphere, combine 2-chloro-6-methoxy-3-nitropyridine, a suitable palladium or nickel catalyst (e.g., Pd(PPh₃)₄), a methyl source (e.g., methylboronic acid or trimethylaluminum), and a suitable base in an appropriate solvent. Heat the mixture under reflux until the reaction is complete as monitored by TLC or GC. After cooling, the product is isolated through extraction and purified by column chromatography.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Prepare a sample by dissolving approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).

-

Process the spectra to determine chemical shifts (ppm), coupling constants (Hz), and integration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Acquire a background spectrum of the empty ATR crystal or KBr pellet.

-

Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet by grinding the sample with KBr powder and pressing it into a thin disk.

-

Acquire the sample spectrum over a range of approximately 4000-400 cm⁻¹.

-

Identify the characteristic absorption peaks corresponding to the functional groups.

Mass Spectrometry (MS)

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionize the sample using a suitable method, such as electron ionization (EI).

-

Analyze the resulting ions based on their mass-to-charge ratio (m/z).

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Relationships and Workflows

The synthesis of 6-Methoxy-3-nitro-2-picoline is a key process for obtaining this molecule for further research and development. The following diagram illustrates the logical flow of the proposed synthesis and subsequent characterization.

This guide provides a foundational understanding of the characterization of 6-Methoxy-3-nitro-2-picoline. Further experimental work is necessary to confirm the predicted spectral data and optimize the proposed synthetic route.

References

Spectroscopic Profile of 6-Methoxy-2-methyl-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-Methoxy-2-methyl-3-nitropyridine, a heterocyclic compound of interest in various fields of chemical research and development. This document collates available spectral information, details experimental protocols for its synthesis and analysis, and presents visualizations to facilitate a deeper understanding of its structural and electronic properties.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (CAS No: 5467-69-6).[1][2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon Atom | Chemical Shift (δ) in ppm |

| C2 | 157.1 |

| C3 | 132.8 |

| C4 | 107.5 |

| C5 | 142.3 |

| C6 | 165.0 |

| -CH₃ | 23.2 |

| -OCH₃ | 54.5 |

Mass Spectrometry (MS)

The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1] The molecular ion peak [M]⁺ is observed at m/z 168, consistent with the molecular weight of the compound (168.15 g/mol ).[1][2]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 168 | 100.0 | [C₇H₈N₂O₃]⁺ |

| 167 | 95.7 | [C₇H₇N₂O₃]⁺ (M-H) |

| 151 | 48.9 | [C₇H₇N₂O₂]⁺ (M-O) |

| 138 | 21.7 | [C₆H₄N₂O₂]⁺ (M-CH₂O) |

| 122 | 32.6 | [C₆H₄N₂O]⁺ (M-CH₂O₂) |

| 108 | 28.3 | [C₆H₆NO]⁺ |

| 92 | 30.4 | [C₆H₆N]⁺ |

| 78 | 34.8 | [C₅H₄N]⁺ |

| 65 | 37.0 | [C₄H₃N]⁺ |

Infrared (IR) Spectroscopy (Predicted)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Alkyl C-H | Stretching | 2950 - 2850 |

| C=C | Aromatic Stretching | 1600 - 1450 |

| NO₂ | Asymmetric Stretching | 1550 - 1500 |

| NO₂ | Symmetric Stretching | 1360 - 1290 |

| C-O-C | Asymmetric Stretching | 1275 - 1200 |

| C-O-C | Symmetric Stretching | 1075 - 1020 |

| Aromatic C-H | Out-of-plane Bend | 900 - 675 |

Ultraviolet-Visible (UV-Vis) Spectroscopy (Predicted)

Experimental UV-Vis data for this compound is not available. Aromatic compounds typically exhibit absorptions in the UV region due to π → π* transitions. For nitropyridine derivatives, additional n → π* transitions associated with the nitro group and the pyridine nitrogen are expected. The presence of the methoxy and methyl groups will likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted nitropyridine.

Experimental Protocols

Synthesis of this compound

A plausible synthesis route for this compound can be adapted from the preparation of similar nitropyridine derivatives. A common method involves the nitration of a corresponding pyridine precursor.

Materials:

-

6-Methoxy-2-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 6-Methoxy-2-methylpyridine to the cooled sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of the pyridine derivative, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly over crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

Spectroscopic Analysis

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Spectroscopy:

-

Acquire the ¹³C NMR spectrum on the same instrument.

-

A proton-decoupled pulse sequence is typically used to obtain singlets for all carbon atoms.

-

Typical acquisition parameters include a spectral width of 0-200 ppm and a longer acquisition time compared to ¹H NMR.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of an FTIR spectrometer and record the sample spectrum over a range of 4000-400 cm⁻¹.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Analysis:

-

Inject a small volume (e.g., 1 µL) of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

The gas chromatograph separates the components of the sample before they enter the mass spectrometer.

-

The mass spectrometer ionizes the molecules (typically by electron impact, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z).

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1-1.0).

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Scan the sample over a wavelength range of approximately 200-800 nm to identify the absorption maxima (λ_max).

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Caption: Logical relationship of NMR data for structural elucidation.

References

A Technical Guide to the Reactivity of the Nitro Group in 6-Methoxy-2-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the nitro group in 6-Methoxy-2-methyl-3-nitropyridine, a versatile heterocyclic compound with significant potential in synthetic chemistry and drug discovery. The strategic placement of the nitro, methoxy, and methyl groups on the pyridine ring imparts a unique chemical profile, making it a valuable intermediate for the synthesis of a wide range of functionalized molecules. This document provides a comprehensive overview of its key reactions, supported by experimental data and detailed protocols for laboratory application.

Core Reactivity Profile

The chemical behavior of this compound is largely dictated by the strong electron-withdrawing nature of the nitro group at the 3-position. This electronic influence, coupled with the inherent properties of the pyridine ring, activates the molecule for several important transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The nitro group acts as an excellent leaving group, facilitating its displacement by a variety of nucleophiles. The pyridine nitrogen and the electron-withdrawing nitro group work in concert to stabilize the negatively charged Meisenheimer intermediate, driving the reaction forward.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 3-amino-6-methoxy-2-methylpyridine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other complex heterocyclic systems.

-

Activation of the Adjacent Methyl Group: The nitro group enhances the acidity of the protons on the adjacent methyl group at the 2-position. This activation allows for condensation reactions with aldehydes and other electrophiles, providing a pathway for carbon-carbon bond formation.

-

Vicarious Nucleophilic Substitution (VNS): The electron-deficient nature of the pyridine ring, amplified by the nitro group, makes the molecule susceptible to VNS reactions, allowing for the direct introduction of substituents at positions bearing a hydrogen atom.

Key Reactions and Experimental Protocols

This section details the primary reactions involving the nitro group of this compound and its derivatives, providing quantitative data and experimental methodologies where available.

Reduction of the Nitro Group

Table 1: Reduction of a 3-Nitropyridine Derivative

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 2-amino-6-methoxy-3-nitropyridine | Stannous chloride dihydrate, conc. HCl | - | 35-40 | 5-6 | 2,3-diamino-6-methoxypyridine | Not specified in abstract |

Experimental Protocol: Reduction of 2-amino-6-methoxy-3-nitropyridine [1]

-

To 250 ml of concentrated hydrochloric acid, add 25.0 g (0.147 mole) of 2-amino-6-methoxy-3-nitropyridine at room temperature.

-

Cool the resulting solution to 15 °C.

-

Slowly add 66.7 g (0.294 mole) of stannous chloride dihydrate.

-

Heat the reaction mass to 35°–40° C and stir for 5–6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 20° C and stir for one hour.

-

The product, 2,3-diamino-6-methoxypyridine dihydrochloride, can be collected by filtration.

Logical Workflow for Nitro Group Reduction

Caption: General workflow for the reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at the 3-position of the pyridine ring is a facile leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of functional groups. While specific data for this compound is scarce, studies on similar 2-methyl-3-nitropyridines demonstrate the feasibility of this reaction with sulfur nucleophiles.[2]

Table 2: Nucleophilic Aromatic Substitution with Thiols on 2-Methyl-3-nitropyridines

| Starting Material | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 2-methyl-3,5-dinitropyridine | 4-chlorothiophenol | K2CO3 | DMF | 60 | 1 | 2-methyl-3-(4-chlorophenylthio)-5-nitropyridine | 85 |

| 2-methyl-3,5-dinitropyridine | Benzylthiol | K2CO3 | DMF | 60 | 1 | 2-methyl-3-(benzylthio)-5-nitropyridine | 82 |

Experimental Protocol: General Procedure for SNAr with Thiols [2]

-

Dissolve the 2-methyl-3-nitropyridine derivative (1 mmol) in anhydrous DMF (5 mL).

-

Add the corresponding thiol (1 mmol) and potassium carbonate (0.138 g, 1 mmol).

-

Stir the reaction mixture for 1-2 hours at 60 °C.

-

Pour the reaction mixture into water (50 mL).

-

Acidify with concentrated HCl to a pH of 3.

-

Extract the product with CHCl3 (3 x 20 mL).

-

Dry the combined organic phases over Na2SO4 and evaporate the solvent.

-

Purify the residue by column chromatography (SiO2/CHCl3) or recrystallization from ethanol.

Signaling Pathway for SNAr

Caption: Mechanism of nucleophilic aromatic substitution.

Condensation Reaction of the 2-Methyl Group

The electron-withdrawing effect of the 3-nitro group and the pyridine nitrogen acidifies the protons of the 2-methyl group, enabling condensation reactions with aldehydes to form styryl derivatives. This reaction provides a valuable method for extending the carbon framework.

Table 3: Condensation of 2-Methyl-3-nitropyridines with Aldehydes

| 2-Methyl-3-nitropyridine Derivative | Aldehyde | Catalyst | Solvent | Product | Yield (%) |

| 2-methyl-3,5-dinitropyridine | Benzaldehyde | Piperidine | Toluene | 2-(2-phenylvinyl)-3,5-dinitropyridine | 92 |

| 2-methyl-3,5-dinitropyridine | 4-Methoxybenzaldehyde | Piperidine | Toluene | 2-[2-(4-methoxyphenyl)vinyl]-3,5-dinitropyridine | 95 |

Experimental Protocol: General Procedure for Condensation with Aldehydes

A specific protocol for this compound is not available, but a general method for related compounds is as follows:

-

To a solution of the 2-methyl-3-nitropyridine derivative in toluene, add the desired aromatic aldehyde.

-

Add a catalytic amount of piperidine.

-

Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting styryl derivative by column chromatography or recrystallization.

Experimental Workflow for Condensation Reaction

Caption: Workflow for the condensation of the methyl group.

Vicarious Nucleophilic Substitution (VNS)

Vicarious Nucleophilic Substitution allows for the formal substitution of a hydrogen atom in electrophilic aromatic rings. In 3-nitropyridines, the positions ortho and para to the nitro group are activated for this transformation.

Table 4: Vicarious Nucleophilic Substitution of 3-Nitropyridine [3]

| Substrate | Reagent | Base | Solvent | Temperature (°C) | Time (min) | Product | Yield (%) |

| 3-Nitropyridine | Methyl phenyl sulfone | KHMDS | DMF | -40 | 30 | 4-Methyl-3-nitropyridine | 79 |

| 3-Nitropyridine | Ethyl phenyl sulfone | KHMDS | DMF | -40 | 30 | 4-Ethyl-3-nitropyridine | 85 |

Experimental Protocol: General Procedure for VNS Alkylation [3]

-

In a reaction vessel under an inert atmosphere, dissolve the 3-nitropyridine derivative in anhydrous DMF.

-

Cool the solution to the specified temperature (e.g., -40 °C).

-

Add the alkyl phenyl sulfone reagent.

-

Add a strong base, such as potassium hexamethyldisilazide (KHMDS), and stir for the specified time.

-

Quench the reaction with a suitable proton source (e.g., saturated ammonium chloride solution).

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Conclusion

This compound is a highly functionalized building block with a rich and versatile reactivity profile centered around its nitro group. The ability to undergo nucleophilic aromatic substitution, reduction to the corresponding amine, and activation of the adjacent methyl group for condensation reactions makes it a valuable precursor for the synthesis of a diverse array of more complex molecules. The methodologies and data presented in this guide, drawn from studies on the target molecule and its close analogs, provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this important intermediate. Further exploration of its reactivity is likely to uncover even more applications in the fields of medicinal chemistry, materials science, and agrochemicals.

References

The Strategic Role of 6-Methoxy-2-methyl-3-nitropyridine in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2-methyl-3-nitropyridine is a versatile heterocyclic building block of significant interest in organic synthesis. Its unique electronic and steric properties, arising from the interplay of the electron-donating methoxy group, the electron-withdrawing nitro group, and the reactive methyl group on the pyridine core, make it a valuable precursor for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in the development of pharmaceuticals and other bioactive compounds. The strategic positioning of its functional groups allows for selective transformations, offering a powerful tool for medicinal chemists and process development scientists.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its effective application in synthesis. The key data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| CAS Number | 5467-69-6 |

| Appearance | Solid |

| XLogP3 | 1.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Exact Mass | 168.05349212 Da |

| Monoisotopic Mass | 168.05349212 Da |

Table 2: Spectroscopic Data of this compound [1]

| Spectroscopy Type | Data |

| ¹H NMR | Spectral data available in NMRShiftDB |

| ¹³C NMR | Spectral data available in SpectraBase |

| Mass Spectrometry (GC-MS) | Major peaks at m/z: 168, 167, 151 |

| IR Spectroscopy | Data available from various suppliers |

Synthesis of this compound

Experimental Protocol: Nitration of 2-Methyl-6-methoxypyridine (Adapted)

This protocol is adapted from general procedures for the nitration of substituted pyridines and should be optimized for specific laboratory conditions.

Materials:

-

2-Methyl-6-methoxypyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 2-methyl-6-methoxypyridine to the cold sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 2-methyl-6-methoxypyridine in sulfuric acid, ensuring the temperature does not exceed 10-15 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Expected Yield: Yields for nitration of substituted pyridines can vary significantly based on the substrate and reaction conditions. Yields in the range of 50-70% may be achievable with optimization.

Key Reactions and Synthetic Applications

This compound is a versatile intermediate that can undergo a variety of chemical transformations at its three functional groups: the nitro group, the methoxy group, and the methyl group.

Reactions of the Nitro Group

The nitro group is a key functional handle, primarily serving as a precursor to an amino group through reduction. This transformation is fundamental in the synthesis of various bioactive molecules.

a) Reduction to 3-Amino-6-methoxy-2-methylpyridine

The reduction of the nitro group to an amine is a common and highly useful transformation. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl).

This protocol describes the reduction of the closely related 2-amino-6-methoxy-3-nitropyridine and can be adapted for this compound.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Aqueous Ammonia solution (e.g., 25%)

-

Water

Procedure:

-

To concentrated hydrochloric acid, add this compound at room temperature.

-

Cool the resulting solution to 15 °C.

-

Slowly add stannous chloride dihydrate to the cooled solution.

-

Heat the reaction mixture to 35–40 °C and stir for 5–6 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to 20 °C and stir for one hour.

-

Filter the resulting solid (the dihydrochloride salt of the amine).

-

To obtain the free amine, suspend the dihydrochloride salt in water and neutralize with an aqueous ammonia solution to a pH of 7.0 to 8.0.

-

Filter the precipitated product, wash with water, and dry under vacuum to yield 3-Amino-6-methoxy-2-methylpyridine.

Yield: The reported yield for the analogous reduction is 86.4% for the dihydrochloride salt.[2]

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring of this compound is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group. While the methoxy group is a potential leaving group, reactions at other positions are also possible depending on the reaction conditions and the nucleophile.

a) Substitution of the Methoxy Group

Strong nucleophiles can displace the methoxy group. This reaction is less common than reactions involving the nitro group but can be a useful strategy for introducing other functionalities at the 6-position.

b) Reactions with Other Nucleophiles

The reactivity of the pyridine ring allows for the introduction of various nucleophiles, leading to the synthesis of diverse heterocyclic structures.

Reactions of the Methyl Group

The methyl group at the 2-position of the pyridine ring is activated by the adjacent nitrogen atom and the nitro group, making it susceptible to condensation reactions.

a) Condensation with Aldehydes

The acidic protons of the methyl group can be removed by a base, and the resulting carbanion can react with aldehydes in a condensation reaction to form styryl derivatives. This reaction is a valuable method for extending the carbon framework of the molecule.

Caption: Generalized workflow for the condensation of this compound with an aldehyde.

Signaling Pathways and Logical Relationships in Synthesis

The synthetic utility of this compound can be visualized as a series of branching pathways, where each functional group serves as a node for further chemical transformations.

Caption: Key synthetic transformations of this compound.

Applications in Drug Discovery and Development

The derivatives of this compound are valuable scaffolds in medicinal chemistry. The 3-amino derivative, in particular, is a precursor to various bicyclic and polycyclic heterocyclic systems that exhibit a wide range of biological activities. The ability to readily modify the substituents on the pyridine ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making this a privileged starting material in drug discovery programs.

Conclusion

This compound is a highly functionalized and synthetically versatile building block. Its strategic combination of a nitro, a methoxy, and a methyl group on a pyridine core provides multiple avenues for chemical modification. The ability to selectively transform each of these functional groups makes it an invaluable tool for the construction of complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical research. The detailed understanding of its synthesis and reactivity, as outlined in this guide, will empower researchers to fully exploit the potential of this important synthetic intermediate.

References

6-Methoxy-2-methyl-3-nitropyridine: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Methoxy-2-methyl-3-nitropyridine is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry. Its unique arrangement of functional groups—a methoxy group, a methyl group, and a nitro group on a pyridine ring—provides a versatile platform for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, making it a key intermediate for the introduction of various pharmacophores. This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound in drug discovery and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 168.15 g/mol | --INVALID-LINK-- |

| CAS Number | 5467-69-6 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| LogP | 1.30682 | --INVALID-LINK-- |

| Topological Polar Surface Area (TPSA) | 65.26 Ų | --INVALID-LINK-- |

| Hydrogen Bond Donors | 0 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 4 | --INVALID-LINK-- |

| Rotatable Bonds | 2 | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from commercially available precursors. A common and effective route involves the nucleophilic substitution of a chloro-substituent with a methoxy group.

Experimental Protocol: Synthesis from 6-Chloro-2-methyl-3-nitropyridine

This protocol is adapted from patent literature and describes the synthesis of this compound from its chloro-precursor.[1]

Materials:

-

6-Chloro-2-methyl-3-nitropyridine

-

Sodium methoxide

-

Methanol

-

Ice-water

Procedure:

-

Prepare a solution of sodium methoxide in methanol.

-

Slowly add 6-chloro-2-methyl-3-nitropyridine to the sodium methoxide solution.

-

Heat the reaction mixture at reflux temperature overnight.

-

After the reaction is complete, pour the mixture into ice-water.

-

The resulting precipitate, this compound, can be collected by filtration.

Key Reactions and Medicinal Chemistry Applications

The reactivity of this compound is dominated by the chemistry of its nitro group, which can be readily transformed into other functional groups, primarily an amino group, through reduction. This amino derivative serves as a versatile intermediate for the construction of various heterocyclic scaffolds of medicinal interest.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal transformation, opening avenues for further derivatization.

Experimental Protocol: Reduction to 6-Methoxy-2-methylpyridin-3-amine

This protocol details the reduction of the nitro group using iron powder in the presence of ammonium chloride.[2]

Materials:

-

This compound

-

Iron powder

-

Ammonium chloride (NH₄Cl)

-

Methanol (MeOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in a 1:1 mixture of H₂O/MeOH.

-

Add ammonium chloride and iron powder to the solution.

-

Stir the reaction mixture at 80°C for 16 hours.

-

After completion, filter the reaction mixture to remove the iron powder and wash the filtrate with MeOH.

-

Evaporate the MeOH from the filtrate, add H₂O, and extract the aqueous phase with EtOAc.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield 6-methoxy-2-methylpyridin-3-amine.

Role as a Building Block in Kinase Inhibitor Scaffolds

While specific drugs containing the this compound scaffold are not yet prevalent in the public domain, the resulting 6-methoxy-2-methylpyridin-3-amine is a key precursor for the synthesis of various heterocyclic systems, including those found in kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery.

The 2-methyl-6-methoxypyridine moiety can be found in the core structures of patented kinase inhibitors. For instance, compounds with anti-inflammatory activity through the inhibition of p38 mitogen-activated protein kinase (MAPK), Syk kinase, and Src family tyrosine kinases have been developed incorporating this scaffold.[3][4]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its nitro group provide a gateway to a wide range of more complex, biologically active molecules. The resulting amino-pyridine derivative is a key intermediate for the construction of heterocyclic scaffolds, particularly those found in kinase inhibitors with potential applications in oncology and inflammatory diseases. As the demand for novel therapeutics continues to grow, the utility of such adaptable building blocks in the drug discovery and development pipeline is expected to increase, making this compound a compound of significant interest to the research community.

References

- 1. 22280-60-0 | 6-Chloro-2-methyl-3-nitropyridine | Chlorides | Ambeed.com [ambeed.com]

- 2. 6-Methoxy-2-methylpyridin-3-amine synthesis - chemicalbook [chemicalbook.com]

- 3. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US9481648B2 - Kinase inhibitors - Google Patents [patents.google.com]

The Untapped Potential of 6-Methoxy-2-methyl-3-nitropyridine in Advanced Materials

A Technical Guide for Researchers and Drug Development Professionals

Abstract

6-Methoxy-2-methyl-3-nitropyridine, a substituted pyridine derivative, is a versatile chemical intermediate with significant, yet largely unexplored, potential in the field of materials science. While its applications in pharmaceuticals and agrochemicals are emerging, its unique electronic and structural characteristics make it a promising precursor for a new generation of advanced materials. This technical guide explores the prospective applications of this compound in the design and synthesis of novel organic electronic materials, including organic light-emitting diode (OLED) emitters and conjugated polymers. This document provides hypothetical synthetic pathways, predicted material properties, and detailed experimental protocols to stimulate further research and development in this area.

Introduction

The quest for novel materials with tailored optical and electronic properties is a driving force in materials science. Organic electronics, in particular, stands to benefit from the development of new molecular building blocks that are cost-effective to synthesize and offer tunable functionalities. Substituted pyridines are a class of heterocyclic compounds that have shown considerable promise in this regard.[1] this compound possesses a unique combination of functional groups that make it an attractive starting material for the synthesis of advanced functional materials.

The pyridine ring is inherently electron-deficient, and the presence of an electron-withdrawing nitro group at the 3-position further enhances this property. Conversely, the electron-donating methoxy and methyl groups at the 6- and 2-positions, respectively, create a push-pull electronic structure. This intramolecular charge-transfer character is a key feature in the design of many organic electronic materials. Furthermore, the nitro group is an excellent leaving group in nucleophilic aromatic substitution reactions, providing a convenient handle for further functionalization.[2][3]

This guide will delve into the hypothetical, yet scientifically plausible, applications of this compound in two key areas of materials science: OLEDs and conjugated polymers.

Core Molecular Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in materials synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | PubChem |

| Molecular Weight | 168.15 g/mol | PubChem |

| Appearance | Solid | Vendor Data |

| CAS Number | 5467-69-6 | PubChem |

| Predicted LogP | 1.4 | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

Potential Application I: Organic Light-Emitting Diode (OLED) Emitters

The intrinsic electronic properties of this compound make it a promising scaffold for the development of novel OLED emitters. The presence of methoxy groups is known to enhance hole-transporting properties and can induce a bathochromic shift in the emission spectrum of organic molecules.[4] By transforming the nitro group into a suitable acceptor moiety and coupling it with a donor group, it is possible to create a molecule with efficient thermally activated delayed fluorescence (TADF) or phosphorescence.

Proposed Synthetic Pathway for a Donor-Acceptor OLED Emitter

A hypothetical synthetic route to a donor-acceptor type OLED emitter, (MMP-Py-Cz) , is outlined below. This pathway involves the reduction of the nitro group to an amine, followed by a Buchwald-Hartwig amination to introduce a carbazole donor moiety.

Caption: Proposed synthesis of a carbazole-functionalized pyridine derivative.

Predicted Properties of MMP-Py-Cz

The predicted photophysical and thermal properties of the hypothetical MMP-Py-Cz emitter are summarized below. These predictions are based on the known effects of similar structural motifs in OLED emitters.

| Property | Predicted Value | Rationale |

| Photoluminescence Emission λmax | 450 - 480 nm (Blue) | The combination of the electron-donating carbazole and the electron-accepting pyridine core is expected to result in blue emission. |

| Photoluminescence Quantum Yield | > 70% | The rigid carbazole unit and the prevention of π-π stacking by the methyl group could lead to high quantum efficiency. |

| Singlet-Triplet Energy Gap (ΔEST) | < 0.2 eV | The spatial separation of the HOMO on the carbazole and the LUMO on the pyridine should result in a small ΔEST, favoring TADF. |

| Thermal Stability (Td, 5% loss) | > 350 °C | The aromatic nature of the molecule suggests good thermal stability, a critical requirement for vacuum-deposited OLEDs. |

| Glass Transition Temperature (Tg) | > 100 °C | The non-planar structure should lead to a stable amorphous state, which is beneficial for thin-film morphology in OLED devices. |

Experimental Protocol: Synthesis of 3-Amino-6-methoxy-2-methylpyridine

Materials:

-

This compound (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH) solution (10 M)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound in ethanol, add Tin(II) chloride dihydrate.

-

Cool the mixture in an ice bath and add concentrated hydrochloric acid dropwise with stirring.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a 10 M NaOH solution until the pH is approximately 8-9.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain 3-Amino-6-methoxy-2-methylpyridine.

Potential Application II: Conjugated Polymers for Organic Electronics

Conjugated polymers are the cornerstone of many organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The incorporation of the electron-deficient pyridine ring into a polymer backbone can lower the LUMO energy level, which is beneficial for n-type or ambipolar charge transport.

Proposed Synthetic Pathway for a Pyridine-Containing Conjugated Polymer

A hypothetical route to a pyridine-containing conjugated polymer, Poly(MMP-alt-Thiophene) , is proposed via a Stille or Suzuki cross-coupling polymerization. This requires the initial transformation of this compound into a di-halogenated monomer.

Caption: Proposed synthesis of a pyridine-thiophene conjugated polymer.

Predicted Properties of Poly(MMP-alt-Thiophene)

The predicted properties of the hypothetical Poly(MMP-alt-Thiophene) are based on structure-property relationships of similar conjugated polymers.